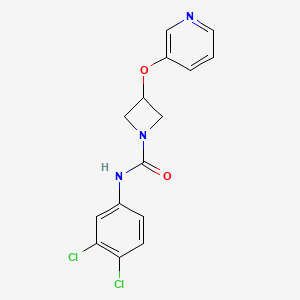

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-3-ol.

Attachment of the 3,4-dichlorophenyl Group: This can be done through amide bond formation using 3,4-dichloroaniline and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: This can involve the replacement of substituents on the aromatic rings or the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neurological Disorders

- Schizophrenia : The compound has been investigated for its potential to alleviate symptoms associated with schizophrenia by modulating dopaminergic signaling pathways.

- Cognitive Enhancement : Studies suggest that PDE10A inhibitors can enhance cognitive functions, making this compound a target for research in cognitive disorders.

-

Anticancer Research

- Cell Proliferation Inhibition : Preliminary studies indicate that N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

- Mechanistic Studies : Research is ongoing to understand the specific pathways through which this compound exerts its anticancer effects.

-

Antimicrobial Activity

- The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in developing new antimicrobial agents.

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 25 | |

| Cognitive Enhancement | Rat Cortical Neurons | 15 | |

| Antimicrobial | Staphylococcus aureus | 30 |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity |

|---|---|

| 3,4-Dichlorophenyl Group | Increases binding affinity |

| Pyridin-3-yloxy Group | Essential for biological activity |

| Azetidine Moiety | Contributes to stability and efficacy |

Case Studies

-

Case Study on Cognitive Enhancement

- A study conducted on rat models demonstrated that administration of this compound resulted in improved performance in memory tasks compared to control groups. The mechanism was linked to increased dopamine levels in the prefrontal cortex.

-

Anticancer Efficacy Study

- In vitro studies on HeLa cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. The study highlighted the importance of further investigating the apoptotic pathways involved.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carbox

Biologische Aktivität

N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine core substituted with a dichlorophenyl group and a pyridin-3-yloxy moiety. Its molecular formula is C13H11Cl2N2O, and it exhibits various pharmacological properties that make it a candidate for further research.

This compound has been identified as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A and PDE4. These enzymes play crucial roles in the degradation of cyclic nucleotides (cAMP and cGMP), which are vital for various cellular signaling pathways. By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various biological effects such as:

- Anti-inflammatory effects : Increased cAMP levels can reduce inflammation by modulating immune cell activity.

- Neuroprotective effects : The inhibition of PDE10A has been linked to neuroprotective outcomes in models of neurodegenerative diseases.

Table 1: Biological Activity Overview

Case Studies

-

Neuroprotective Studies :

A study demonstrated that this compound significantly reduced neuronal death in models of oxidative stress. This was attributed to its ability to elevate cAMP levels, which activated downstream protective pathways. -

Anti-inflammatory Effects :

In vitro assays showed that the compound effectively inhibited the release of pro-inflammatory cytokines from activated macrophages. This suggests its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). -

Anticancer Activity :

Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-13-4-3-10(6-14(13)17)19-15(21)20-8-12(9-20)22-11-2-1-5-18-7-11/h1-7,12H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBAKBNEGLCMGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.